Mnm5s2U

tRNA modification RNA thermodynamics base-pairing specificity

Mnm5s2U is the only wobble nucleoside combining C5-methylaminomethyl (zwitterionic) and C2-thio modifications—essential for authentic tRNA decoding studies. Unlike generic uridine, s2U, or mnm5U analogs, only Mnm5s2U restricts wobble to purine codons while enabling unique zwitterionic G-pairing. NMR and 70S ribosome structures confirm simpler analogs cannot recapitulate the native U-turn conformation. Use for ribosomal cryo-EM, tRNA modification LC-MS standards, or oligonucleotide design requiring purine-selectivity. Insist on authentic Mnm5s2U for reproducible, physiologically relevant results.

Molecular Formula C11H17N3O5S
Molecular Weight 303.34 g/mol
CAS No. 32860-54-1
Cat. No. B1677369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMnm5s2U
CAS32860-54-1
Synonyms2-thio-5-methylaminomethyluridine
5-methylaminomethyl-2-thiouridine
Molecular FormulaC11H17N3O5S
Molecular Weight303.34 g/mol
Structural Identifiers
SMILESCNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1
InChIKeyHXVKEKIORVUWDR-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mnm5s2U (CAS 32860-54-1): Hypermodified tRNA Nucleoside for Genetic Code Decoding Research


Mnm5s2U (5-methylaminomethyl-2-thiouridine, CAS 32860-54-1) is a hypermodified nucleoside naturally occurring at the wobble position (U34) of bacterial tRNAs specific for lysine and glutamic acid [1]. As a dual-modification uridine derivative bearing both a C5-methylaminomethyl (mnm5) group and a C2-thio (s2) carbonyl substitution, Mnm5s2U represents the terminal product of the complex bacterial tRNA modification pathway catalyzed by MnmEG and MnmC enzyme systems [2]. Unlike unmodified uridine or simpler 2-thiouridine analogs, Mnm5s2U exhibits distinct physicochemical properties—including the capacity to adopt a zwitterionic state at physiological pH—that fundamentally alter its base-pairing preferences during ribosomal decoding [3].

Why Generic Uridine Analogs Cannot Substitute for Mnm5s2U in tRNA Decoding Studies


Substituting Mnm5s2U with simpler uridine analogs such as unmodified uridine (U), 2-thiouridine (s2U), or 5-methylaminomethyluridine (mnm5U) fundamentally alters the thermodynamic stability, base-pairing specificity, and structural conformation of tRNA anticodon domains. The 2-thio group in Mnm5s2U restricts wobble recognition to purine-ending codons while enhancing ribosome binding efficiency, whereas the mnm5 substituent uniquely promotes zwitterionic character that facilitates non-canonical base-pairing with guanosine [1]. The combination of both modifications is non-additive and context-dependent; as demonstrated by NMR studies, Mnm5s2U34 remodels the anticodon loop into a canonical open U-turn structure that neither s2U34 nor mnm5U34 can individually achieve [2]. For researchers investigating translational fidelity, codon reading accuracy, or developing modified oligonucleotide therapeutics, generic substitution introduces uncontrolled variables in base-pairing thermodynamics and decoding specificity that invalidate experimental conclusions [3].

Quantitative Comparative Evidence for Mnm5s2U (CAS 32860-54-1) vs. s2U, mnm5U, and Se2U Analogs


Thermodynamic Destabilization of Adenosine Pairing: Mnm5s2U vs. s2U in RNA Duplexes

Mnm5s2U exhibits significantly reduced thermodynamic stability when paired with adenosine compared to the 2-thiouridine (s2U) analog lacking the mnm5 substituent. In controlled UV melting experiments of RNA duplexes (10 mM sodium phosphate pH 7.4, 100 mM NaCl, 2 µM strand concentration), the mnm5 substituent exerts a destabilizing effect that reduces the melting temperature (Tm) of the U-A base pair [1]. This destabilization is functionally relevant: the reduced affinity for adenosine pairing correlates with the biological requirement that tRNAs containing Mnm5s2U must selectively read AAG (lysine) and GAG (glutamate) codons without erroneously decoding competing AAA or GAA codons [2].

tRNA modification RNA thermodynamics base-pairing specificity

Zwitterionic mnm5 Group Enables Guanosine Pairing: Mnm5s2U vs. mnm5U in Base-Pair Discrimination

The mnm5 substituent promotes formation of a zwitterionic state at physiological pH that is essential for base pairing with guanosine. Crystallographic analysis of the 70S ribosome complex reveals that Mnm5s2U forms an unusual pair with guanosine at the wobble position—an interaction not observed with unmodified uridine or mnm5U lacking the 2-thio group [1]. This zwitterionic character is mediated by the protonated secondary amine of the mnm5 side chain, which participates in non-Watson-Crick hydrogen bonding with the guanosine base. Recent studies confirm that increased abundance of ionized xnm5S2U correlates directly with decreased base-pairing specificity for adenosine and enhanced guanosine pairing [2].

zwitterionic nucleoside codon-anticodon recognition translational fidelity

2-Thio Group Confers Thermal Stabilization: Mnm5s2U vs. mnm5U in RNA Duplex Stability

The 2-thio (s2) modification in Mnm5s2U provides substantial thermodynamic stabilization compared to the oxo-analog mnm5U. In systematic UV melting studies of RNA duplexes with opposing adenosine, Mnm5s2U·A pairs exhibit approximately 11.5 °C higher melting temperature than mnm5U·A pairs, demonstrating that the 2-thio group significantly enhances base-pairing stability despite the destabilizing influence of the mnm5 substituent [1]. This stabilization is consistent with the broader chalcogen effect observed across uridine analogs, where 2-thio and 2-seleno modifications consistently produce higher Tm values than 2-oxo counterparts [2].

2-thiouridine RNA duplex stability sulfur modification

Structural Remodeling of Anticodon Loop: Mnm5s2U vs. s2U in Canonical U-Turn Formation

NMR structural analysis of anticodon stem loops (ASLs) demonstrates that Mnm5s2U34, in combination with t6A37, remodels an otherwise dynamic anticodon loop into a canonical open U-turn structure suitable for ribosomal decoding. In contrast, ASLs containing s2U34 alone (lacking the mnm5 group) fail to achieve this canonical conformation [1]. The combined modifications promote proper spatial orientation of anticodon residues U35 and U36 for codon interaction, though significant dynamic flexibility persists in these weakly stacked residues [2]. This structural remodeling is essential for efficient ribosome binding and translational accuracy in bacterial systems.

tRNA conformation anticodon loop remodeling NMR spectroscopy

Biosynthetic Pathway Divergence: Mnm5s2U vs. cmnm5s2U Intermediate in Enzyme Selectivity

Mnm5s2U biosynthesis proceeds through distinct enzyme systems that differ between bacterial lineages. In Gram-negative bacteria such as E. coli, the bifunctional MnmC enzyme sequentially converts cmnm5s2U to nm5s2U (FAD-dependent demodification) and then methylates nm5s2U to Mnm5s2U (SAM-dependent) [1]. In Gram-positive bacteria including Bacillus subtilis and human pathogens such as Streptococcus mutans, the pathway diverges: a non-orthologous radical SAM enzyme MnmL replaces the MnmC1 domain, while MnmM (YtqB) catalyzes the terminal methylation [2]. This phylogenetic divergence has practical implications: tRNAs isolated from different bacterial sources contain varying ratios of mnm5s2U to precursor cmnm5s2U, and the ratio of mnm5s2U to its direct precursor mnm5U varies with growth conditions (from 5.0 to 24.7 in B. subtilis depending on MnmA expression levels) [3].

tRNA modification pathway MnmC bifunctional enzyme Gram-positive vs. Gram-negative

2-Thio Requirement for Cell Viability: Mnm5s2U vs. mnm5U in Genetic Knockout Studies

Genetic deletion studies establish that the 2-thio modification of Mnm5s2U is essential for normal cell growth and accurate decoding. A systematic genome-wide screen in E. coli identified five genes (tusA, tusB, tusC, tusD, and tusE) that are essential for 2-thiouridylation of mnm5s2U; disruption of this pathway abolishes 2-thio modification and results in growth defects [1]. Similarly, in Mycobacterium tuberculosis, deletion of the sulfur-carrier protein TusE results in complete loss of mnm5s2U, accumulation of the precursor mnm5U, and a significant growth defect [2]. The 2-thio group is required for accurate decoding and efficient ribosome binding, with thiomodification preventing translational frameshifting during protein synthesis [3].

essential gene tRNA modification translational fidelity

Validated Research Applications for Mnm5s2U (CAS 32860-54-1) Based on Comparative Evidence


Ribosomal Decoding Studies: AAA vs. AAG Codon Discrimination

Mnm5s2U is the definitive wobble nucleoside for investigating how bacterial tRNALysUUU discriminates between cognate AAA (lysine) and AAG (lysine) codons during ribosomal translation. The 2-thio group restricts wobble recognition to purine-ending codons, while the mnm5 substituent enables zwitterionic pairing with guanosine. X-ray crystallography of 70S ribosome complexes (PDB: 5E7K, 5E81, 5EL4-5EL7) has captured Mnm5s2U34 in both AAA and AAG codon contexts, revealing distinct base-pairing geometries [1]. For researchers using cryo-EM or X-ray crystallography to study translational fidelity, Mnm5s2U is irreplaceable—simpler analogs cannot recapitulate these interactions [2].

Modified Oligonucleotide Therapeutics with Enhanced Base-Pairing Specificity

Mnm5s2U and related xnm5S2U analogs represent validated building blocks for therapeutic oligonucleotides requiring purine-selective base pairing. The systematic thermodynamic characterization of Mnm5s2U in RNA duplexes provides a quantitative foundation for rational design of antisense oligonucleotides, siRNAs, and aptamers where adenosine vs. guanosine discrimination is critical [1]. The zwitterionic character of the mnm5 group at physiological pH can be exploited to engineer pH-responsive hybridization properties, while the 2-thio group confers enhanced duplex stability compared to 2-oxo analogs. The first post-synthetic strategy for xnm5S2U-RNA synthesis, including Cy3-labeled oligomers, has been established [3], enabling routine incorporation into synthetic oligonucleotides.

tRNA Modification Pathway Studies in Gram-Positive Pathogens

Mnm5s2U serves as a critical endpoint marker for studying tRNA modification pathways in clinically relevant Gram-positive bacteria including Streptococcus mutans and Streptococcus pneumoniae. Unlike the well-characterized MnmC-dependent pathway in E. coli, these pathogens utilize the non-orthologous MnmL/MnmM enzyme system [1]. For researchers validating novel antibacterial targets or investigating tRNA modification as a virulence determinant, synthetic Mnm5s2U provides an authentic reference standard for LC-MS quantification of modification levels [2]. Growth conditions and genetic backgrounds significantly alter mnm5s2U-to-intermediate ratios, making standardized compound essential for cross-study comparisons.

Anticodon Loop Structural Biology and NMR Studies

For NMR and structural studies of tRNA anticodon stem loops (ASLs), Mnm5s2U is required to achieve the native canonical open U-turn conformation observed in fully modified E. coli tRNALysUUU. NMR analyses have established that Mnm5s2U34 works synergistically with t6A37 to remodel an otherwise dynamic, non-canonical loop into a structured conformation suitable for ribosomal entry [1]. ASLs containing only s2U or mnm5U do not achieve this conformational transition [2]. For researchers preparing ASLs for structural characterization—whether by NMR, X-ray crystallography, or cryo-EM—incorporation of authentic Mnm5s2U is essential to observe physiologically relevant conformations rather than artifacts of incomplete modification.

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